1-(beta-Phenethyl)-3-phenyl-2-thiourea

Physical Chemistry Pre-formulation Solid-state Characterization

1-(beta-Phenethyl)-3-phenyl-2-thiourea (CAS 15093-42-2), also known as N-(2-phenylethyl)-N'-phenylthiourea, is a thiourea derivative with molecular formula C15H16N2S and molecular weight 256.4 g/mol. It is characterized by a phenethyl group and a phenyl group attached to the thiourea core.

Molecular Formula C15H16N2S
Molecular Weight 256.4 g/mol
CAS No. 15093-42-2
Cat. No. B086556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(beta-Phenethyl)-3-phenyl-2-thiourea
CAS15093-42-2
Molecular FormulaC15H16N2S
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2
InChIInChI=1S/C15H16N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18)
InChIKeyMQOBLGHESXFRAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(beta-Phenethyl)-3-phenyl-2-thiourea (CAS 15093-42-2) – Baseline Characterization for Scientific Procurement


1-(beta-Phenethyl)-3-phenyl-2-thiourea (CAS 15093-42-2), also known as N-(2-phenylethyl)-N'-phenylthiourea, is a thiourea derivative with molecular formula C15H16N2S and molecular weight 256.4 g/mol [1]. It is characterized by a phenethyl group and a phenyl group attached to the thiourea core. The compound is commercially available as a solid with a reported melting point range of 105–107°C and is supplied at purities ≥95% from multiple vendors . It serves primarily as a research tool and synthetic intermediate in medicinal chemistry and organic synthesis .

Why 1-(beta-Phenethyl)-3-phenyl-2-thiourea Cannot Be Substituted with In-Class Analogs Without Rigorous Validation


Thiourea derivatives exhibit pronounced structure-activity relationships, where even subtle modifications to the N-aryl or N-alkyl substituents can drastically alter physicochemical properties, target engagement, and safety profiles [1]. For instance, the replacement of a phenethyl group with a benzyl group (e.g., 1-benzyl-3-phenylthiourea) increases the melting point by >50°C , while removal of the phenyl substituent (e.g., N-(2-phenylethyl)thiourea) yields a markedly lower melting point and distinct hazard profile . Furthermore, the dual aromatic substitution in 1-(beta-phenethyl)-3-phenyl-2-thiourea confers a unique tyrosinase inhibitory profile (IC₅₀ = 100 µM) that differs substantially from more potent acyl-thiourea derivatives (IC₅₀ as low as 7 nM) [2][3]. Generic substitution without empirical validation therefore risks introducing uncontrolled variables in synthetic routes, biological assays, or hazard management workflows.

Quantitative Differentiation Evidence for 1-(beta-Phenethyl)-3-phenyl-2-thiourea (CAS 15093-42-2)


Melting Point Divergence Enables Distinct Handling and Formulation Pathways

1-(beta-Phenethyl)-3-phenyl-2-thiourea exhibits a melting point range of 105–107°C, as consistently reported by multiple vendors . This is substantially lower than that of its closest structural analogs: 1-benzyl-3-phenylthiourea (156–158°C) and N,N'-diphenylthiourea (152–155°C) [1], but higher than N-(2-phenylethyl)thiourea (136–140°C) . The ~50°C reduction relative to the benzyl analog indicates significantly weaker intermolecular interactions, which may influence solubility and thermal stability in formulation or synthetic applications.

Physical Chemistry Pre-formulation Solid-state Characterization

Tyrosinase Inhibitory Potency Defines a Low-Activity Reference Standard

In a mushroom tyrosinase inhibition assay using L-tyrosine as substrate, 1-(beta-phenethyl)-3-phenyl-2-thiourea exhibited an IC₅₀ of 1.00 × 10⁵ nM (100 µM) [1]. This value is approximately three orders of magnitude weaker than the most potent quinolinyl acyl thiourea derivative reported in the literature (IC₅₀ = 0.007 µM) [2] and significantly weaker than the reference inhibitors thioacetazone (IC₅₀ = 14 µM) and ambazone (IC₅₀ = 15 µM) [3].

Enzymology Tyrosinase Inhibition Assay Development

Vendor-Defined Purity Grades Enable Cost-Optimized Procurement

1-(beta-Phenethyl)-3-phenyl-2-thiourea is available at multiple purity tiers from established suppliers: ≥95% (Aladdin P167450) , 97% (abcr AB149795, AKSci 4677AD) , and ≥98% (ChemScene CS-0198945) . In contrast, the mono-phenethyl analog N-(2-phenylethyl)thiourea is typically supplied at 97% , while the benzyl analog 1-benzyl-3-phenylthiourea is available at ≥95% or ≥98% (HPLC) .

Chemical Procurement Purity Specification Supply Chain Management

Distinct GHS Hazard Profile Differentiates Handling and Shipping Requirements

According to vendor SDS documentation, 1-(beta-phenethyl)-3-phenyl-2-thiourea carries hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . In comparison, the mono-phenethyl analog N-(2-phenylethyl)thiourea is classified with R20/21/22 (harmful by inhalation, in contact with skin, and if swallowed) and R36/37/38 (irritating to eyes, respiratory system, and skin) . The target compound's hazard profile is more explicitly defined under GHS, facilitating consistent hazard communication and risk assessment.

Chemical Safety Hazard Classification Regulatory Compliance

LogP and Topological Polar Surface Area (TPSA) Differentiate Physicochemical Property Space

1-(beta-Phenethyl)-3-phenyl-2-thiourea has a calculated XLogP3 of 3.0 and a TPSA of 24.06 Ų [1]. In comparison, the benzyl analog 1-benzyl-3-phenylthiourea has a lower predicted LogP (~2.8) and a TPSA of 28.06 Ų , while the mono-phenethyl analog N-(2-phenylethyl)thiourea has a LogP of 2.15 and a TPSA of 70.14 Ų [2]. The target compound occupies a distinct region of physicochemical space, with intermediate lipophilicity and minimal polar surface area, which may influence membrane permeability and protein binding.

ADME Prediction Drug-likeness Computational Chemistry

Validated Application Scenarios for 1-(beta-Phenethyl)-3-phenyl-2-thiourea (CAS 15093-42-2)


Tyrosinase Inhibition Assay Reference Standard

Given its weak tyrosinase inhibitory activity (IC₅₀ = 100 µM), 1-(beta-phenethyl)-3-phenyl-2-thiourea is an appropriate low-activity reference compound for mushroom tyrosinase assays [1]. It can serve as a negative control for validating assay dynamic range or as a baseline comparator when screening novel thiourea-based inhibitors that may exhibit sub-micromolar potency [2]. Its commercial availability at defined purity grades ensures reproducible assay performance across laboratories.

Organic Synthesis Intermediate Requiring Controlled Thermal Processing

The compound's melting point (105–107°C) is significantly lower than that of structurally related thioureas, making it suitable for synthetic sequences that require mild heating or recrystallization from specific solvents . Its dual aromatic substitution pattern also provides a convenient scaffold for further functionalization via nucleophilic substitution or condensation reactions, as described in synthetic methodology literature .

Comparative Physicochemical Profiling in Structure-Activity Relationship (SAR) Studies

The distinct computed properties of 1-(beta-phenethyl)-3-phenyl-2-thiourea (XLogP3 = 3.0, TPSA = 24.06 Ų) relative to benzyl- and mono-phenethyl analogs make it a useful probe for investigating the impact of lipophilicity and polar surface area on membrane permeability or target engagement in SAR campaigns [3][4]. Researchers can systematically vary substituents while using this compound as a reference point for data normalization.

Hazard Classification Benchmarking for Thiourea Derivatives

With a clearly defined GHS hazard profile (H302, H312, H315, H319, H332, H335), 1-(beta-phenethyl)-3-phenyl-2-thiourea can serve as a reference material for developing safety data sheets and risk assessments for novel thiourea analogs . Its hazard profile is more granular than that of older thiourea derivatives, enabling more accurate safety communication in academic and industrial settings.

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